molecular formula C14H11NO2 B8809920 2-(5-Methylbenzo[d]oxazol-2-yl)phenol CAS No. 35875-76-4

2-(5-Methylbenzo[d]oxazol-2-yl)phenol

Cat. No.: B8809920
CAS No.: 35875-76-4
M. Wt: 225.24 g/mol
InChI Key: FZQGBQAOJPVIOS-UHFFFAOYSA-N
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Description

2-(5-Methylbenzo[d]oxazol-2-yl)phenol (CAS 35875-76-4) is a high-value chemical scaffold for biomedical and cosmetic research. This compound is a recognized inhibitor of the JMJD3 enzyme, a histone demethylase identified as a therapeutic target for understanding epigenetic mechanisms in inflammatory conditions and cancer . Molecular modeling and dynamics simulations confirm that the compound coordinates with the Fe2+ ion in the enzyme's active site, establishing a stable interaction network within the α-ketoglutarate pocket . Concurrently, this benzoxazole derivative exhibits exceptional promise in dermatological research. As a member of the 2-phenylbenzo[d]oxazole class, it demonstrates potent tyrosinase inhibitory activity . Specifically, structural analogs featuring a resorcinol moiety (a 2,4-dihydroxyphenyl group) have shown nanomolar-range IC50 values against mushroom tyrosinase, significantly outperforming kojic acid . These compounds effectively suppress melanin production in B16F10 melanoma cells and exhibit strong depigmentation effects in zebrafish larvae models without cytotoxicity, positioning them as leading candidates for the development of novel skin-lightening agents . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

35875-76-4

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

2-(5-methyl-1,3-benzoxazol-2-yl)phenol

InChI

InChI=1S/C14H11NO2/c1-9-6-7-13-11(8-9)15-14(17-13)10-4-2-3-5-12(10)16/h2-8,16H,1H3

InChI Key

FZQGBQAOJPVIOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3O

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

The applications of 2-(5-Methylbenzo[d]oxazol-2-yl)phenol can be categorized into several domains:

Medicinal Chemistry

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogens, making it a candidate for developing new antibiotics .
  • Anticancer Properties : Research indicates that this compound may target specific cancer cell lines, demonstrating potential in cancer treatment. For instance, it has been evaluated for its ability to induce apoptosis in cancer cells through modulation of key signaling pathways .
  • Neuroprotective Effects : Recent investigations have highlighted its efficacy in models of neurodegenerative diseases such as Alzheimer's. The compound has been shown to reduce neurotoxicity induced by β-amyloid in cellular models .

Material Science

  • Dyes and Pigments : Due to its unique structure, this compound is utilized in the production of dyes and pigments. Its chemical properties allow for vibrant colors that are stable under various conditions.

Organic Synthesis

  • Building Block for Complex Molecules : The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for various modifications that can lead to the development of novel materials with tailored properties .

Study on Antimicrobial Efficacy

A study synthesized various benzoxazole derivatives, including this compound, and tested their antimicrobial activity against Pseudomonas aeruginosa and Klebsiella pneumoniae. The results indicated significant inhibition at low concentrations, reinforcing the compound's utility in developing new antimicrobial agents .

Neuroprotection Study

Another investigation focused on the neuroprotective effects of derivatives similar to this compound in models of Alzheimer's disease. Results showed that these compounds significantly increased cell viability and reduced apoptosis markers in neuronal cells exposed to neurotoxic agents .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-(5-Methylbenzo[d]oxazol-2-yl)phenol with structurally related benzoxazole derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (¹H NMR, IR)
This compound 5-Me, 2-OH C₁₃H₁₁NO₂ 213.24 Not reported δ 10.25 (-OH), 2.38 (CH₃)
4-(5-Methylbenzo[d]oxazol-2-yl)phenol 5-Me, 4-OH C₁₃H₁₁NO₂ 213.24 Not reported δ 7.54 (d, J=8.4 Hz, aromatic H)
5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol 6-Me, 5-NH₂, 2-OH C₁₄H₁₂N₂O₂ 240.26 Not reported δ 10.35 (-NH), 4.45 (CH₂)
3a (5-Cl, 4-NO₂ derivative) 5-Cl, 4-NO₂, 2-OH C₁₉H₁₀ClN₃O₄ 379.75 273–275 IR: 1657 cm⁻¹ (C=O)
BOP (2-(Benzo[d]oxazol-2-yl)phenol) Unsubstituted benzoxazole C₁₂H₈NO₂ 207.20 Not reported IR: 3279 cm⁻¹ (NH)
2-(Benzo[d]oxazol-2-yl)-5-bromophenol 5-Br, 2-OH C₁₃H₈BrNO₂ 290.11 Not reported δ 8.26–6.84 (aromatic H)

Key Observations :

  • Substituent Effects: The introduction of electron-withdrawing groups (e.g., -Cl, -NO₂ in 3a) increases molecular weight and melting points compared to methyl or amino substituents .
  • Spectral Shifts: The phenolic -OH proton in this compound appears downfield (δ 10.25) due to hydrogen bonding, whereas methyl groups resonate at δ ~2.3–2.5 .
Enzyme Inhibition
  • HDAC Inhibition: 2-(Oxazol-2-yl)phenol derivatives, including the 5-methyl variant, exhibit potent HDAC1/6/10 inhibition (IC₅₀ ~7.5 μM against leukemia cells) by mimicking benzamide zinc-binding groups .
  • JMJD3 Inhibition: The 2-(benzo[d]oxazol-2-yl)phenol scaffold shows promising binding to JMJD3, a histone demethylase implicated in cancer and inflammation, with enhanced selectivity over similar fragments like benzothiazole derivatives .
Cytotoxicity
  • Derivatives such as N-(3-Chlorophenyl)-4-(2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamido)benzamide (12l) demonstrate significant cytotoxicity against HepG2 cells (IC₅₀ < 10 μM) by upregulating pro-apoptotic proteins like BAX and Caspase-3 .
Corrosion Inhibition
  • BOP (2-(Benzo[d]oxazol-2-yl)phenol) exhibits 85% inhibition efficiency for N80 steel in HCl at 303 K, outperforming quinoline-based analogs. The methyl-substituted variant may offer enhanced hydrophobicity but requires experimental validation .

Photophysical Properties

  • ESIPT (Excited-State Intramolecular Proton Transfer): Compounds like 2-(4-benzo[d]oxazol-2-yl)naphtho[1,2-d]oxazol-2-yl)phenol display dual emission due to ESIPT, with absorption peaks at ~350 nm and emission at 450–550 nm. Methyl substituents can stabilize the keto tautomer, enhancing fluorescence quantum yield .

Q & A

Basic: What synthetic routes are used to prepare 2-(5-Methylbenzo[d]oxazol-2-yl)phenol, and how is its structure confirmed?

The compound is typically synthesized via cyclocondensation of substituted phenolic precursors with 5-methylbenzoxazole derivatives. Key characterization methods include:

  • NMR spectroscopy : 1^1H NMR (DMSO-d6) shows distinct signals for the phenolic -OH (δ 10.25 ppm), aromatic protons (δ 6.92–7.98 ppm), and methyl groups (δ 2.38 ppm). 13^{13}C NMR confirms carbonyl (δ 163.4 ppm) and aromatic carbons (δ 110–159 ppm) .
  • Elemental analysis : Discrepancies between calculated and observed C/H/N values (e.g., ±0.1% deviation) validate purity .
  • IR spectroscopy : Absorbance bands for O-H (3200–3500 cm1^{-1}), C=N (1600–1650 cm1^{-1}), and aromatic C=C (1450–1550 cm1^{-1}) confirm functional groups .

Basic: What are the critical spectroscopic and physical properties of this compound?

  • Melting point : Ranges from 206–287°C depending on substituents, with higher values for chlorinated derivatives .
  • UV-Vis absorption : Exhibits strong absorbance in the 250–400 nm range due to π→π* transitions in the benzoxazole-phenol system, relevant for photophysical studies .
  • Fluorescence : Stokes shifts >100 nm observed in structurally similar benzoxazole derivatives, suggesting potential as a fluorescent probe .

Advanced: How can computational methods elucidate the compound’s photophysical and electronic properties?

  • DFT calculations : Time-dependent DFT (TD-DFT) at the B3LYP/6-311+G(d,p) level predicts excitation energies and charge-transfer dynamics. For example, ESIPT (excited-state intramolecular proton transfer) in benzoxazole-phenol systems enhances fluorescence quantum yields .
  • Molecular docking : Used to study interactions with biological targets (e.g., tyrosinase for skin-lightening applications), correlating substituent effects with binding affinity .

Advanced: How do structural modifications impact antioxidant and biological activity?

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) on the benzoxazole ring increase antioxidant capacity (DPPH assay IC50_{50} values < 50 μM), while bulky groups reduce bioavailability .
  • Methoxy vs. hydroxyl groups : Methoxy substituents near the phenolic -OH enhance antibacterial activity by reducing steric hindrance and improving membrane permeability .

Application: What makes this compound a candidate for fluorescent probes or optical materials?

  • Fluorescent brightening : Derivatives like 4,4'-bis(5-methylbenzo[d]oxazol-2-yl)stilbene exhibit strong blue fluorescence under UV light, used in polymer coatings and bioimaging .
  • Proton transfer mechanisms : The phenolic -OH and benzoxazole N-atom facilitate ESIPT, enabling pH-sensitive fluorescence for cellular imaging .

Advanced: How should researchers address discrepancies in elemental analysis or spectral data?

  • Error analysis : Minor deviations in elemental analysis (e.g., C: 53.09% calc. vs. 53.02% obs.) may arise from hygroscopicity or incomplete combustion. Triplicate measurements and TGA (thermogravimetric analysis) are recommended .
  • NMR signal assignment : Use 2D techniques (HSQC, HMBC) to resolve overlapping aromatic signals, especially in chlorinated derivatives .

Safety: What precautions are necessary for handling this compound?

  • GHS hazards : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles) and work in a fume hood .
  • Waste disposal : Incinerate in a certified facility for halogenated organics to avoid environmental persistence .

Advanced: What strategies optimize the compound’s bioactivity through structural tuning?

  • Hybrid scaffolds : Incorporating 1,3,4-oxadiazole or triazole rings improves antimicrobial potency by enhancing hydrogen bonding and π-stacking interactions .
  • Solubility enhancement : PEGylation or sulfonation increases aqueous solubility for in vivo studies without compromising fluorescence .

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